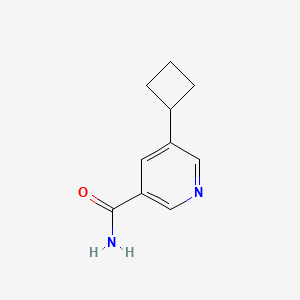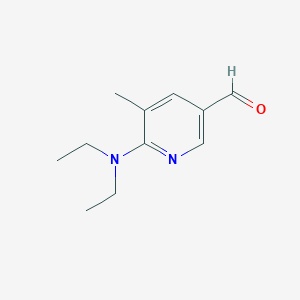
Ferric choline citrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ferric choline citrate, also known as ferrocholinate anhydrous, is a compound with the molecular formula C6H4O7.C5H14NO.Fe. It is a coordination complex that includes iron and choline, making it a significant compound in various scientific and industrial applications .
Vorbereitungsmethoden
The synthesis of ferrocholinate anhydrous involves the reaction of ferric chloride with choline chloride in an aqueous medium. The reaction is typically carried out under controlled temperature and pH conditions to ensure the formation of the desired complex. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Analyse Chemischer Reaktionen
Ferrocholinate anhydrous undergoes several types of chemical reactions, including:
Oxidation: The iron in the complex can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: The iron can also be reduced using reducing agents like sodium borohydride.
Substitution: The choline ligand can be substituted with other ligands under specific conditions, leading to the formation of different coordination complexes.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various ligands for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Ferrocholinate anhydrous has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various chemical reactions due to its ability to facilitate electron transfer processes.
Biology: The compound is studied for its role in biological systems, particularly in iron metabolism and transport.
Medicine: Ferrocholinate anhydrous is investigated for its potential therapeutic applications, including its use in treating iron deficiency anemia.
Industry: It is used in industrial processes that require iron complexes, such as in the production of certain types of polymers and coatings
Wirkmechanismus
The mechanism of action of ferrocholinate anhydrous involves its ability to donate and accept electrons, making it an effective catalyst in redox reactions. The iron center in the complex can interact with various molecular targets, facilitating electron transfer and promoting chemical transformations. The choline ligand helps stabilize the complex and enhances its solubility in aqueous media .
Vergleich Mit ähnlichen Verbindungen
Ferrocholinate anhydrous can be compared with other iron-choline complexes and iron coordination compounds. Similar compounds include:
Ferric chloride: A simple iron salt used in various industrial applications.
Choline chloride: A quaternary ammonium salt used as a dietary supplement and in industrial processes.
Iron(III) citrate: Another iron coordination complex with applications in medicine and industry.
Ferrocholinate anhydrous is unique due to its specific combination of iron and choline, which imparts distinct chemical and physical properties, making it suitable for specialized applications .
Eigenschaften
Molekularformel |
C11H18FeNO8 |
|---|---|
Molekulargewicht |
348.11 g/mol |
IUPAC-Name |
2-hydroxyethyl(trimethyl)azanium;iron(3+);2-oxidopropane-1,2,3-tricarboxylate |
InChI |
InChI=1S/C6H7O7.C5H14NO.Fe/c7-3(8)1-6(13,5(11)12)2-4(9)10;1-6(2,3)4-5-7;/h1-2H2,(H,7,8)(H,9,10)(H,11,12);7H,4-5H2,1-3H3;/q-1;+1;+3/p-3 |
InChI-Schlüssel |
YJBFEDKRBVBHSN-UHFFFAOYSA-K |
Kanonische SMILES |
C[N+](C)(C)CCO.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])[O-].[Fe+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine-1-carboxylic acid](/img/structure/B1513058.png)

![3-Bromoimidazo[1,2-a]pyridine-5-carbaldehyde](/img/structure/B1513065.png)


![(1S,4S)-2-Naphthalen-2-ylmethyl-2,5-diaza-bicyclo[2.2.1]heptane di-trifluoro-acetic acid](/img/structure/B1513072.png)
![1-(6-bromoimidazo[1,2-a]pyridin-3-yl)propan-1-ol](/img/structure/B1513073.png)


![(1s,4s)-2-(3,4-Dichlorobenzyl)-2,5-diaza-bicyclo[2.2.1]heptane ditrifluoroacetic acid](/img/structure/B1513082.png)


